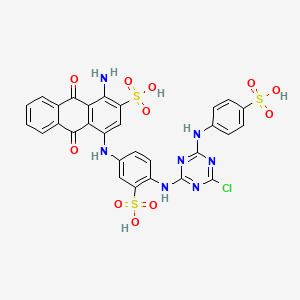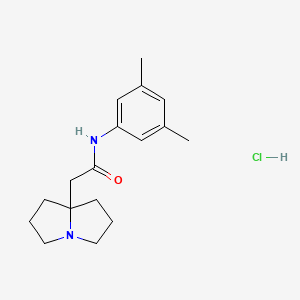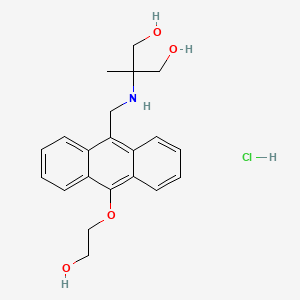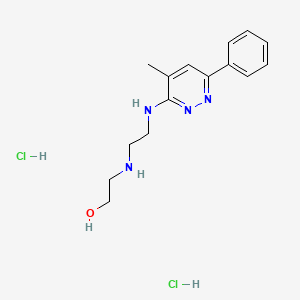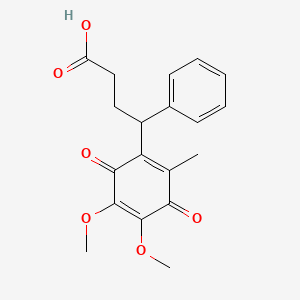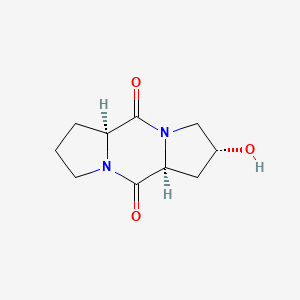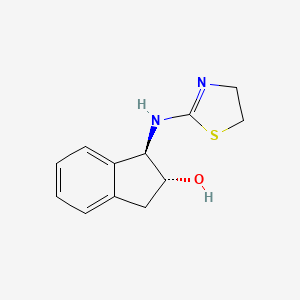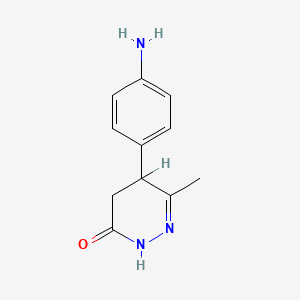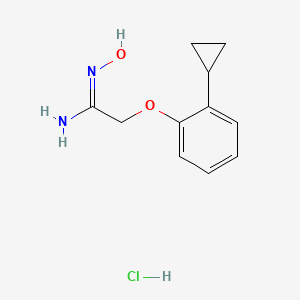
Magnesium;ethanolate;titanium(4+);triethylalumane;tetrachloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “Aluminum, triethyl-, reaction products with magnesium ethoxide and titanium tetrachloride” is a complex chemical entity primarily used in the field of polymer chemistry. It is a key component in the synthesis of Ziegler-Natta catalysts, which are essential for the polymerization of olefins such as ethylene and propylene . These catalysts have revolutionized the production of polyolefins, making them one of the most widely used materials in various industries.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves the reaction of triethylaluminum with magnesium ethoxide and titanium tetrachloride. The process typically begins with the preparation of magnesium ethoxide, which is then reacted with titanium tetrachloride to form a magnesium-titanium complex. Triethylaluminum is subsequently added to this complex to produce the final compound .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors under controlled conditions. The reaction is typically conducted at elevated temperatures and pressures to ensure complete conversion of the reactants. The resulting product is then purified and characterized using various analytical techniques such as FTIR, XRD, and SEM .
化学反応の分析
Types of Reactions
The compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions, where one or more of its components are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen, hydrogen, and various halogens. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions include various oxides, reduced species, and substituted compounds. These products are often used as intermediates in further chemical processes .
科学的研究の応用
The compound has a wide range of scientific research applications, including:
Biology: The compound is used in the synthesis of various biomolecules and in the study of biological processes.
Industry: The compound is used in the production of various industrial materials, including plastics, fibers, and films
作用機序
The mechanism by which the compound exerts its effects involves the activation of the titanium center in the catalyst. This activation facilitates the polymerization of olefins by creating active sites on the catalyst surface where the polymerization reaction can occur. The molecular targets and pathways involved in this process include the coordination of olefin molecules to the titanium center and the subsequent insertion of these molecules into the growing polymer chain .
類似化合物との比較
Similar Compounds
Similar compounds include other Ziegler-Natta catalysts such as those based on vanadium and chromium. These catalysts also involve the use of transition metals and organometallic compounds to facilitate the polymerization of olefins .
Uniqueness
The uniqueness of the compound lies in its high activity and selectivity in the polymerization of olefins. Compared to other Ziegler-Natta catalysts, the compound exhibits superior performance in terms of polymer yield and molecular weight distribution. Additionally, the use of magnesium ethoxide as a support material enhances the stability and efficiency of the catalyst .
特性
分子式 |
C10H25AlCl4MgO2Ti |
|---|---|
分子量 |
418.3 g/mol |
IUPAC名 |
magnesium;ethanolate;titanium(4+);triethylalumane;tetrachloride |
InChI |
InChI=1S/2C2H5O.3C2H5.Al.4ClH.Mg.Ti/c2*1-2-3;3*1-2;;;;;;;/h2*2H2,1H3;3*1H2,2H3;;4*1H;;/q2*-1;;;;;;;;;+2;+4/p-4 |
InChIキー |
VAOHBMLCEKEJOZ-UHFFFAOYSA-J |
正規SMILES |
CC[O-].CC[O-].CC[Al](CC)CC.[Mg+2].[Cl-].[Cl-].[Cl-].[Cl-].[Ti+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


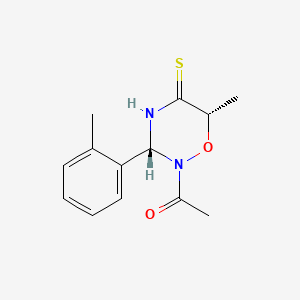
![3-[[4-[[Diamino(phenylazo)phenyl]azo]-1-naphthyl]azo]-N,N,N-trimethylanilinium chloride](/img/structure/B12783285.png)


